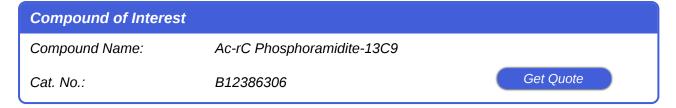


Application of Ac-rC Phosphoramidite-¹³C₉ in Riboswitch Studies: A Detailed Guide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N⁴-acetyl-2'-O-TBDMS-5'-O-DMT-cytidine, [¹³C១]-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Ac-rC Phosphoramidite-¹³C១) in the study of riboswitch structure and function. The site-specific incorporation of fully ¹³C-labeled cytidine residues into a riboswitch sequence offers a powerful tool for nuclear magnetic resonance (NMR) spectroscopy, enabling the unambiguous assignment of resonances and detailed investigation of ligand binding and conformational dynamics.

Introduction to Riboswitch Studies and Isotope Labeling

Riboswitches are structured non-coding RNA elements, typically found in the 5' untranslated region of messenger RNA, that regulate gene expression by binding to specific small molecule metabolites.[1][2] This binding event induces a conformational change in the RNA, leading to modulation of transcription or translation.[1] Understanding the structural basis of riboswitch function is crucial for the development of novel antimicrobial agents that target these regulatory RNAs.

NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution.[3] However, for RNA molecules, severe spectral overlap often complicates resonance assignment and structural analysis.[3] Site-specific isotope labeling



with ¹³C and ¹⁵N can help to overcome these limitations.[3][4][5] The use of phosphoramidite chemistry in solid-phase RNA synthesis allows for the precise incorporation of isotopically labeled nucleotides at desired positions within an RNA sequence.[6]

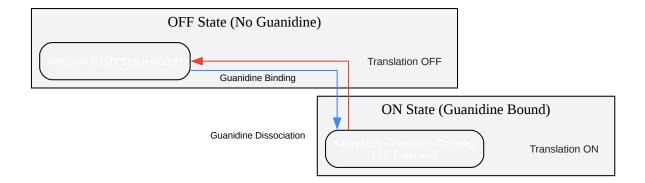
Ac-rC Phosphoramidite-¹³C₉ provides a means to introduce a cytidine residue with all nine carbon atoms labeled with ¹³C. This comprehensive labeling of a single nucleotide type dramatically simplifies specific regions of the NMR spectrum, facilitating detailed analysis of local structure and dynamics around the labeled residue.

Application Example: The Guanidine-II Riboswitch

To illustrate the application of Ac-rC Phosphoramidite-¹³C₉, we will focus on the guanidine-II riboswitch, a translational riboswitch that activates gene expression in response to binding guanidinium ions.[7][8][9] This riboswitch consists of two stem-loops, P1 and P2, that form a "kissing-loop" interaction upon ligand binding, creating the ligand-binding pocket.[10][11][12]

Signaling Pathway of the Guanidine-II Riboswitch

The signaling mechanism of the guanidine-II riboswitch involves a conformational change from an "off" state to an "on" state upon guanidine binding. In the absence of the ligand, the Shine-Dalgarno (SD) sequence is sequestered, preventing ribosomal binding and translation initiation. Guanidine binding stabilizes the kissing-loop interaction between the P1 and P2 hairpins, exposing the SD sequence and allowing translation to proceed.



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Guanidine-II Riboswitch Signaling Pathway.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of ¹³C-Labeled Guanidine-II Riboswitch P1 Stem-Loop

This protocol describes the synthesis of the 23-nucleotide P1 stem-loop of the E. coli guanidine-II riboswitch with a site-specifically incorporated ¹³C₉-labeled cytidine at position 7 (C7), based on established solid-phase RNA synthesis procedures.[6]

Materials:

- DNA/RNA synthesizer
- · Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
- Ac-rC Phosphoramidite-¹³C₉
- Standard RNA phosphoramidites (A, G, U, and unlabeled C)
- Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
- Capping reagents (Cap A and Cap B)
- Oxidizing reagent (e.g., iodine solution)
- Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)
- Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
- Triethylamine trihydrofluoride (TEA-3HF)
- · Anhydrous acetonitrile

Procedure:

Synthesizer Setup: Prepare the synthesizer with the required reagents and the CPG column.



· Synthesis Cycle:

- Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain.
- Coupling: For the incorporation of C7, deliver the Ac-rC Phosphoramidite-¹³C₉ and activator to the column. For all other positions, use the corresponding standard phosphoramidites.
- Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
- Oxidation: Oxidize the phosphite triester linkage to the more stable phosphate triester.
- Repeat: Continue the synthesis cycle for each nucleotide in the sequence.
- Cleavage and Deprotection:
 - Cleave the synthesized RNA from the CPG support and remove the base and phosphate protecting groups using an aqueous ammonia/methylamine solution.
 - Remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups using TEA-3HF.
- Purification: Purify the crude RNA by denaturing polyacrylamide gel electrophoresis (PAGE)
 or high-performance liquid chromatography (HPLC).
- Desalting and Quantification: Desalt the purified RNA and quantify using UV-Vis spectrophotometry.

Protocol 2: NMR Spectroscopy of the ¹³C-Labeled Guanidine-II Riboswitch

This protocol outlines the general steps for acquiring and analyzing NMR data for the ¹³C-labeled riboswitch.

Materials:

NMR spectrometer equipped with a cryoprobe



- Purified ¹³C-labeled Guanidine-II Riboswitch P1 stem-loop
- NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O)
- Guanidinium chloride solution

Procedure:

- Sample Preparation: Dissolve the lyophilized RNA in the NMR buffer to a final concentration of 0.5-1.0 mM.
- NMR Data Acquisition:
 - Acquire a series of 1D and 2D NMR experiments, including ¹H-¹³C HSQC, to observe the resonances of the ¹³C-labeled cytidine.
 - Perform these experiments in the absence and presence of saturating concentrations of guanidinium chloride to monitor ligand-induced chemical shift perturbations.
- Data Processing and Analysis:
 - Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
 - Assign the resonances of the ¹³C-labeled cytidine based on the simplified spectral regions.
 - Analyze the chemical shift perturbations to identify the ligand-binding site and characterize the conformational changes upon ligand binding.

Data Presentation

The incorporation of Ac-rC Phosphoramidite-¹³C₉ at a specific cytidine residue will result in easily identifiable and assignable peaks in the ¹³C dimension of a ¹H-¹³C HSQC spectrum. The following table presents hypothetical ¹³C chemical shift data for the C7 residue in the P1 stemloop of the guanidine-II riboswitch, both in the free and guanidine-bound states.



Carbon Atom	Free Riboswitch (ppm)	Guanidine-Bound Riboswitch (ppm)	Chemical Shift Perturbation (Δδ ppm)
C1'	92.5	93.1	+0.6
C2'	74.8	75.2	+0.4
C3'	72.1	72.5	+0.4
C4'	83.4	83.9	+0.5
C5'	64.2	64.5	+0.3
C2	157.9	158.3	+0.4
C4	166.8	167.5	+0.7
C5	97.3	98.1	+0.8
C6	141.6	142.5	+0.9

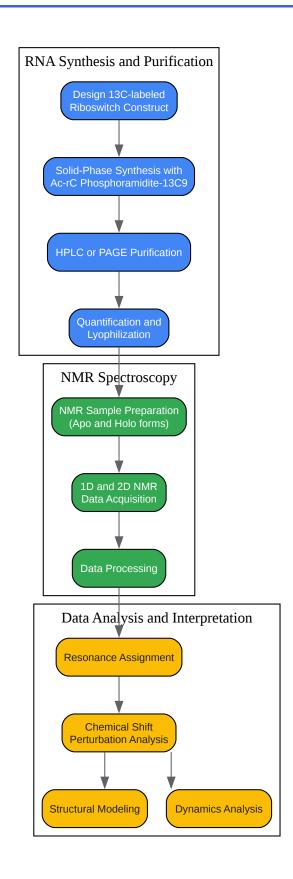
Note: These are representative values and actual chemical shifts may vary depending on experimental conditions.

The significant chemical shift perturbations observed for the C5 and C6 carbons of the cytidine base upon guanidine binding would strongly suggest the involvement of this residue in the ligand-binding pocket or a ligand-induced conformational change.

Experimental Workflow Visualization

The overall workflow for studying a riboswitch using Ac-rC Phosphoramidite-¹³C₉ is depicted below.





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Workflow for Riboswitch Structural Studies.



Conclusion

The use of Ac-rC Phosphoramidite-¹³C₉ in conjunction with solid-phase synthesis provides a robust method for the site-specific isotopic labeling of RNA. This approach is invaluable for detailed NMR studies of riboswitch structure, ligand binding, and conformational dynamics. The ability to simplify complex NMR spectra by introducing fully ¹³C-labeled nucleotides at strategic positions opens up new avenues for understanding the molecular mechanisms of riboswitch-mediated gene regulation and for the rational design of novel therapeutics targeting these RNA molecules.

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- To cite this document: BenchChem. [Application of Ac-rC Phosphoramidite-¹³C₉ in Riboswitch Studies: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386306#application-of-ac-rc-phosphoramidite-13c9-in-riboswitch-studies]

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